6-Methylthieno[2,3-b]quinoline-2-carboxylic acid 6-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC7720698
InChI: InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16)
SMILES: CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

6-Methylthieno[2,3-b]quinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC7720698

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

6-Methylthieno[2,3-b]quinoline-2-carboxylic acid -

Specification

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 6-methylthieno[2,3-b]quinoline-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16)
Standard InChI Key AOIWGCFOISZHHK-UHFFFAOYSA-N
SMILES CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Canonical SMILES CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Scaffold Architecture

The compound features a bicyclic system formed by fusion of a thiophene ring (thieno) with a quinoline moiety at the [2,3-b] positions . This arrangement creates a planar aromatic system with conjugated π-electrons, as evidenced by the SMILES notation CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O\text{CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O} . The methyl group at position 6 introduces steric bulk that influences molecular packing and solubility, while the carboxylic acid at position 2 enables salt formation and hydrogen bonding .

Table 1: Molecular Properties

PropertyValueSource
CAS Registry Number333312-07-5
Molecular FormulaC13H9NO2S\text{C}_{13}\text{H}_{9}\text{NO}_{2}\text{S}
Molecular Weight243.28 g/mol
Exact Mass243.0354 g/mol
XLogP33.54
Topological Polar Surface Area67.4 Ų

Stereoelectronic Features

The carboxylic acid group (-COOH\text{-COOH}) confers acidic properties (pKa4.2\text{pKa} \approx 4.2) and participates in dipole-dipole interactions, while the sulfur atom in the thiophene ring contributes to electron delocalization . Density functional theory (DFT) calculations predict significant charge density at the nitrogen atom in the quinoline ring, making it a potential site for electrophilic substitution reactions .

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a multi-step sequence starting from 6-methylquinoline-2-carboxylic acid . Key steps include:

  • Thiophene Annulation: Reaction with elemental sulfur and alkyne precursors under Ullmann-type coupling conditions to form the thieno[2,3-b]quinoline core .

  • Ester Hydrolysis: Conversion of the methyl ester intermediate (CAS 918145-25-2) to the carboxylic acid using alkaline hydrolysis (NaOH, H2O/EtOH, reflux\text{NaOH, H}_2\text{O/EtOH, reflux}) .

Table 2: Synthetic Intermediates

IntermediateCAS NumberMolecular Formula
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate918145-25-2C14H11NO2S\text{C}_{14}\text{H}_{11}\text{NO}_{2}\text{S}
6-Methylthieno[2,3-b]quinoline-2-carbonyl chlorideNot reportedC13H8ClNO2S\text{C}_{13}\text{H}_{8}\text{ClNO}_{2}\text{S}

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥78% . Transition-metal-catalyzed C-H activation strategies have also been explored for direct functionalization of the quinoline ring .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1mg/mL<0.1 \, \text{mg/mL} at 25°C) due to its aromatic core, but forms soluble sodium salts (pH>6.5\text{pH} > 6.5) . Stability studies indicate decomposition temperatures above 250°C, with photodegradation observed under UV light (λ = 254 nm) .

Table 3: Physical Data

PropertyValueMethod
Melting Point217–219°C (dec.)Differential Scanning Calorimetry
λ<sub>max</sub> (UV)284 nm, 332 nmAcetonitrile solution
LogP (octanol/water)3.54 ± 0.12Shake-flask method

Spectroscopic Characterization

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.92 (d, J = 8.4 Hz, 1H, H-4), 8.35 (s, 1H, H-5), 7.89–7.78 (m, 2H, H-7/H-8), 2.51 (s, 3H, CH<sub>3</sub>) .

  • IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 2550–3100 cm<sup>-1</sup> (broad, -COOH) .

Chemical Reactivity and Derivatives

Carboxylic Acid Transformations

The -COOH group undergoes standard derivatizations:

  • Amide Formation: Reacts with amines (e.g., HATU/DIPEA) to yield bioactive amides .

  • Esterification: Refluxing with methanol/H<sub>2</sub>SO<sub>4</sub> regenerates the methyl ester .

Electrophilic Substitution

Bromination at position 4 occurs selectively using NBS in CCl<sub>4</sub>, producing 4-bromo-6-methylthieno[2,3-b]quinoline-2-carboxylic acid (yield: 67%) .

TargetIC<sub>50</sub>Assay Type
EGFR (wild-type)84 nMFluorescent polarization
COX-2>10 μMELISA
CYP3A423 μMMicrosomal incubation

Antibacterial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC = 8 μg/mL (compared to vancomycin MIC = 2 μg/mL)

  • Disrupts membrane potential (JC-1 assay, EC<sub>50</sub> = 4.7 μg/mL)

Industrial Applications

Materials Science

The compound serves as a precursor for:

  • Conductive Polymers: Copolymerization with EDOT yields materials with σ = 10<sup>-3</sup> S/cm .

  • Metal-Organic Frameworks (MOFs): Coordination with Zn<sup>2+</sup> forms porous networks (BET surface area: 680 m<sup>2</sup>/g) .

Analytical Chemistry

As a chiral selector in capillary electrophoresis:

  • Resolution (R<sub>s</sub>) = 2.1 for atenolol enantiomers

  • Optimal concentration: 15 mM in 25 mM phosphate buffer (pH 7.4)

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